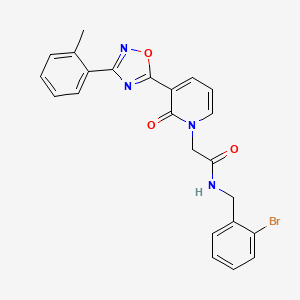

N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Descripción

N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide linker. The 1,2,4-oxadiazole moiety is functionalized with an o-tolyl group, while the acetamide chain is attached to a 2-bromobenzyl substituent.

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O3/c1-15-7-2-4-9-17(15)21-26-22(31-27-21)18-10-6-12-28(23(18)30)14-20(29)25-13-16-8-3-5-11-19(16)24/h2-12H,13-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDUUFXXUPKECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Pyridine Derivative Formation: The pyridine moiety is often introduced through a condensation reaction involving a suitable pyridine precursor and the oxadiazole intermediate.

Final Coupling: The final step involves coupling the bromobenzyl and pyridine-oxadiazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.

Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals that can be used as catalysts in organic reactions.

Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or photonic properties.

Biology and Medicine

Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a molecular probe to study biological processes, given its ability to interact with various biomolecules.

Industry

Polymer Science: The compound can be incorporated into polymer backbones to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mecanismo De Acción

The mechanism by which N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Table 1. Key Properties of Selected Analogues

*Inferred from analogous compounds.

Actividad Biológica

N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Synthesis

The compound features a pyridine ring fused with an oxadiazole moiety and a bromobenzyl group. The synthesis typically involves multi-step reactions including acylation and cyclization processes. The presence of the oxadiazole group is significant as it has been linked to various biological activities including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles often exhibit significant antimicrobial activity. For instance, compounds similar to N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have shown effectiveness against various strains of bacteria and fungi. A comparative study highlighted that certain oxadiazole derivatives demonstrated antimicrobial potency exceeding that of traditional antibiotics like ciprofloxacin .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | Effective (MIC < 10 µg/mL) | Moderate (MIC 20 µg/mL) |

| Compound B | Highly Effective (MIC < 5 µg/mL) | Effective (MIC 15 µg/mL) |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies showed that at specific concentrations, the compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For example, a study found that at a concentration of 100 µM, the compound exhibited a significant reduction in cell viability in cancerous L929 cells .

| Cell Line | Concentration (µM) | Cell Viability (%) After 24h |

|---|---|---|

| L929 | 100 | 68 |

| A549 | 50 | 92 |

| HepG2 | 200 | 75 |

The biological activity of N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is believed to be linked to its ability to interact with biological macromolecules. The oxadiazole group may interfere with cellular processes such as gene transcription involved in biofilm formation and cell proliferation. Additionally, the bromine substituent may enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

Several case studies have documented the effects of similar compounds on various pathogens and cancer cell lines:

- Antimicrobial Study : A derivative with an oxadiazole core was tested against Staphylococcus aureus and Candida albicans, showing MIC values significantly lower than those of conventional treatments.

- Cytotoxicity Assessment : In a study involving human cancer cell lines (A549 and HepG2), the compound demonstrated selective cytotoxicity with IC50 values ranging from 50 to 100 µM, indicating its potential for development as an anticancer agent .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.